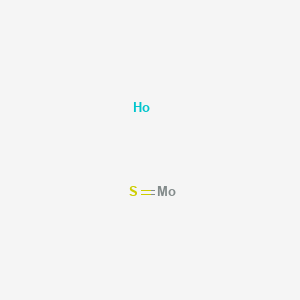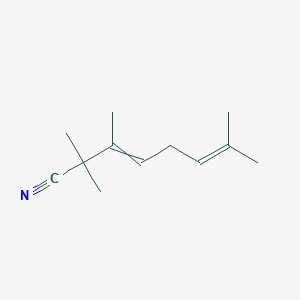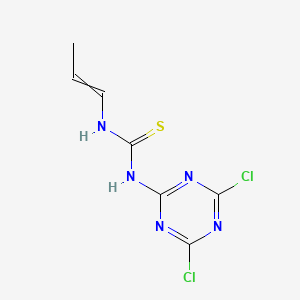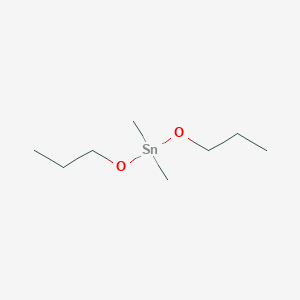
5,7-Dimethyloct-7-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyloct-7-EN-4-OL is an organic compound with the molecular formula C10H20OThis compound is characterized by its unique structure, which includes a double bond and two methyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyloct-7-EN-4-OL can be achieved through several synthetic routes. One common method involves the hydroformylation of 2,6-dimethylhept-5-ene, followed by reduction. The reaction conditions typically include the use of a rhodium catalyst and high-pressure hydrogen gas .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale hydroformylation processes. The reaction is carried out in reactors equipped with advanced control systems to maintain optimal temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyloct-7-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Scientific Research Applications
5,7-Dimethyloct-7-EN-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of flavors, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5,7-Dimethyloct-7-EN-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Similar in structure but differs in the position of the hydroxy group.
3,7-Dimethyloct-7-en-1-ol (Rhodinol): Another similar compound with a different position of the hydroxy group.
Uniqueness
5,7-Dimethyloct-7-EN-4-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
Properties
CAS No. |
62834-93-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5,7-dimethyloct-7-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-5-6-10(11)9(4)7-8(2)3/h9-11H,2,5-7H2,1,3-4H3 |
InChI Key |
KWZLDTDSZFKCBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)


![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)




![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
